Mansumbinone
Description
Mansumbinone is a dammarane-type triterpenoid (molecular formula C₂₂H₃₂O₂, m/z 313 in positive ion mode) first isolated from the resin of Commiphora species, notably C. molmol and C. kua . It is characterized by a dammarane skeleton with a ketone group at position C-3 and a double bond at C-24 . Structurally, it features five methyl group losses during fragmentation ([M-CH₃]⁺ to [M-5CH₃]⁺) . This compound is recognized for its antimicrobial and anti-inflammatory properties, particularly in inhibiting myeloperoxidase activity and potentiating antibiotic efficacy against drug-resistant pathogens .
Properties
Molecular Formula |
C22H34O |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(5R,8R,9R,10R,13R,14R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H34O/c1-19(2)16-10-14-22(5)17(20(16,3)13-11-18(19)23)9-8-15-7-6-12-21(15,22)4/h6-7,15-17H,8-14H2,1-5H3/t15-,16-,17+,20-,21+,22+/m0/s1 |
InChI Key |
SCVQXPPZHIKYMJ-AQUCMXFHSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC=C4)C)C)(C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CC=C4)C)C)C |
Synonyms |
mansumbinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Mansumbinone belongs to a broader class of terpenoids with diverse biological activities. Below is a comparative analysis with key analogs:
Structural Analogs
Functional Analogs
- Oleanonic Acid (oleanane triterpenoid): Isolated from Bursera resins, it shares anti-inflammatory properties but lacks significant antimicrobial activity .
Detailed Research Findings
Antimicrobial Activity
- This compound and 3,4-seco-mansumbinoic acid were tested against methicillin-resistant Staphylococcus aureus (MRSA). While this compound showed an MIC of 32–64 µg/mL, 3,4-seco-mansumbinoic acid achieved 4 µg/mL, outperforming norfloxacin (32 µg/mL) .
- β-Elemene enhanced ciprofloxacin activity 8-fold against Salmonella strains, whereas this compound showed weaker potentiation .
Anti-Inflammatory Activity
- This compound and mansumbinoic acid reduced edema in adjuvant-induced arthritis models by inhibiting myeloperoxidase, a key enzyme in inflammation .
Structural-Activity Relationships
- Ring Modifications: Cleavage of the A-ring in 3,4-seco-mansumbinoic acid enhances antimicrobial potency due to increased polarity and membrane interaction .
- Hydroxylation: Derivatives like 15α-hydroxythis compound show altered bioactivity profiles, suggesting hydroxyl groups modulate target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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